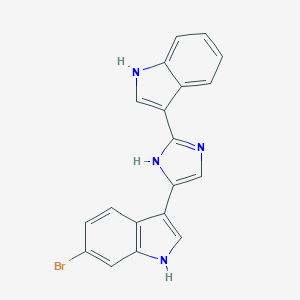
Nortopsentin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nortopsentin C is a useful research compound. Its molecular formula is C19H13BrN4 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Nortopsentin C has demonstrated significant anticancer properties across various studies.
- Cytotoxicity Against Cancer Cell Lines : this compound exhibits potent cytotoxic effects against a range of cancer cell lines, including colorectal carcinoma and leukemia. In vitro studies have shown IC50 values as low as 1.7 µM against the P388 murine leukemia cell line, indicating strong antiproliferative activity .
- Mechanism of Action : The compound induces cell cycle arrest at the G1 phase, inhibiting key cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6. This inhibition disrupts the transition from G1 to S phase, effectively halting cancer cell proliferation . Furthermore, Nortopsentin analogs have been found to induce apoptosis in cancer cells through various pathways, including autophagy and DNA damage mechanisms .
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | P388 Leukemia | 1.7 | CDK inhibition, G1 phase arrest |
| Nortopsentin 4i | Colorectal Carcinoma | 0.0288 | CDK inhibition, G1 phase arrest |
| Thiazole Analog | Diffuse Malignant Peritoneal Mesothelioma | GI30 at low concentrations | Autophagic death at low doses |
Antifungal Properties
This compound also shows antifungal activity against various pathogens:
- Activity Against Candida albicans : Studies report minimum inhibitory concentration (MIC) values ranging from 3.1 to 12.5 µM against Candida albicans, indicating effective antifungal properties . This suggests that this compound could be utilized in treating fungal infections, particularly those resistant to conventional therapies.
Anti-inflammatory Effects
In addition to its anticancer and antifungal activities, this compound has been implicated in anti-inflammatory responses:
- In Vivo Studies : Animal model studies have demonstrated that Nortopsentins possess anti-inflammatory properties, which may enhance their therapeutic profile in treating conditions where inflammation is a contributing factor .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of Nortopsentin derivatives has revealed that modifications to the indole structure can significantly enhance their biological activity:
- Derivatives with Enhanced Activity : Various analogs have been synthesized with improved efficacy against cancer cells. For example, certain thiazole derivatives exhibited increased antiproliferative activity compared to the parent compound . Understanding these relationships is critical for developing more effective therapeutic agents.
Future Directions in Research
Ongoing research aims to explore:
- Novel Analog Synthesis : Continued synthesis of new analogs could lead to compounds with enhanced potency and selectivity against specific cancer types.
- Combination Therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents may provide insights into more effective treatment regimens for cancer patients.
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and antifungal activities will aid in optimizing its therapeutic applications.
Properties
CAS No. |
134029-45-1 |
|---|---|
Molecular Formula |
C19H13BrN4 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
6-bromo-3-[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-1H-indole |
InChI |
InChI=1S/C19H13BrN4/c20-11-5-6-13-14(8-22-17(13)7-11)18-10-23-19(24-18)15-9-21-16-4-2-1-3-12(15)16/h1-10,21-22H,(H,23,24) |
InChI Key |
OWBTWZBJRVBXIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















